molecular formula C22H19BrClFO5 B11149266 ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11149266
M. Wt: 497.7 g/mol
InChI Key: LCELZNWVDFCVNV-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups such as bromo, fluoro, chloro, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The bromo, fluoro, and chloro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents such as bromine, fluorine, and chlorine.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

    Ethyl (4-bromo-2-fluorobenzoyl)acetate: Shares similar halogenated substituents but differs in the core structure.

    Ethyl 2-bromo-(4-bromophenyl)acetate: Contains multiple bromine atoms but lacks the chromen-2-one core.

    4-Cyano-2-fluorobenzoic acid: Contains a cyano group and a fluorine atom but has a different functional group arrangement.

The uniqueness of this compound lies in its specific combination of substituents and the chromen-2-one core, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromenone family, characterized by its complex structure and potential biological activities. This compound has garnered attention due to its promising antimicrobial and anticancer properties, which are enhanced by its unique chemical structure.

Chemical Structure and Properties

The molecular formula of this compound is C22H20BrClFNO4, with a molecular weight of approximately 467.76 g/mol. The compound features several functional groups, including an ethyl ester, halogen substituents (bromo and chloro), and a chromenone core, contributing to its lipophilicity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The presence of halogen substituents enhances its efficacy by increasing lipophilicity, which facilitates better interaction with microbial cell membranes.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

Anticancer Activity

Studies have shown that this compound may inhibit the growth of certain cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)15.0

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Recent case studies have highlighted the therapeutic potential of ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-y}propanoate in preclinical models:

  • Study on Anticancer Properties : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial activity against multidrug-resistant strains of bacteria, showing promising results that warrant further investigation into its clinical applications.

Properties

Molecular Formula

C22H19BrClFO5

Molecular Weight

497.7 g/mol

IUPAC Name

ethyl 3-[7-[(4-bromo-2-fluorophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H19BrClFO5/c1-3-28-21(26)7-6-15-12(2)16-9-17(24)20(10-19(16)30-22(15)27)29-11-13-4-5-14(23)8-18(13)25/h4-5,8-10H,3,6-7,11H2,1-2H3

InChI Key

LCELZNWVDFCVNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)Br)F)Cl)C

Origin of Product

United States

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